molecular formula C10H18ClNO4S B1391053 Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate CAS No. 782501-25-1

Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Cat. No. B1391053
CAS RN: 782501-25-1
M. Wt: 283.77 g/mol
InChI Key: VJAHMDQRVLEOFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate is an organic compound . It is a white to pale yellow powder . This compound is part of the Acros Organics product portfolio .


Molecular Structure Analysis

The molecular formula of Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate is C10H18ClNO4S . Its molecular weight is 283.77 g/mol . The InChI Key is VJAHMDQRVLEOFG-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate appears as a white to pale yellow powder . It has a melting point range of 82°C to 87°C . The elemental analysis shows it contains 40.84 to 43.81% carbon .

Scientific Research Applications

Intermediate in Biologically Active Compounds

Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate serves as a significant intermediate in synthesizing various biologically active compounds. For instance, its derivative, tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, is used in crizotinib, a drug used for treating certain types of cancer (Kong et al., 2016).

Synthesis of Key Drug Intermediates

This chemical is also a key intermediate in synthesizing Vandetanib, a medication used to treat thyroid cancer. Its synthesis involves multiple steps starting from piperidin-4-ylmethanol (Wang et al., 2015).

Structural Analysis and Molecular Packing

X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, a derivative, have shown its significance in understanding molecular structure and packing in crystals. Such studies are crucial for pharmaceutical development (Didierjean et al., 2004).

Preparation of Piperidine Derivatives

Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate is utilized in the synthesis of diverse piperidine derivatives, which are important in medicinal chemistry for developing new pharmaceutical agents (Moskalenko & Boev, 2014).

Use in Synthesis of Anticancer Intermediates

It also plays a role in synthesizing tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for small molecule anticancer drugs. This highlights its critical role in the ongoing development of cancer therapeutics (Zhang et al., 2018).

Safety and Hazards

This compound is considered hazardous. It causes severe skin burns and eye damage . Contact with water liberates toxic gas . Safety measures include wearing protective gloves, clothing, and eye/face protection . In case of ingestion, inhalation, or contact with skin or eyes, immediate medical attention is required .

properties

IUPAC Name

tert-butyl 4-chlorosulfonylpiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO4S/c1-10(2,3)16-9(13)12-6-4-8(5-7-12)17(11,14)15/h8H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJAHMDQRVLEOFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10671987
Record name tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

782501-25-1
Record name 1,1-Dimethylethyl 4-(chlorosulfonyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=782501-25-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10671987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Reactant of Route 4
Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(chlorosulfonyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.